molecular formula C12H11NO4 B12876454 5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl- CAS No. 128156-32-1

5(2H)-Isoxazolone, 4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-

Cat. No.: B12876454
CAS No.: 128156-32-1
M. Wt: 233.22 g/mol
InChI Key: ZXRYDOWPIAWFIQ-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate reagents under controlled conditions. One common method includes the use of benzo[d][1,3]dioxole carbaldehyde and a suitable isoxazole precursor in the presence of a base and a solvent such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-methylisoxazol-5(2H)-one is unique due to its combination of the benzo[d][1,3]dioxole and isoxazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

128156-32-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO4/c1-7-9(12(14)17-13-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-3,5,13H,4,6H2,1H3

InChI Key

ZXRYDOWPIAWFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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